6-Isopropyl-pyrazin-2-ol

Description

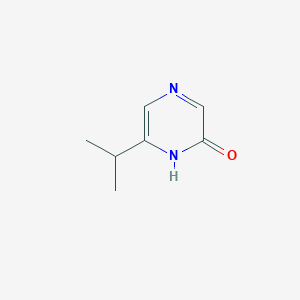

6-Isopropyl-pyrazin-2-ol is a heterocyclic aromatic compound featuring a pyrazine backbone substituted with a hydroxyl (-OH) group at position 2 and an isopropyl group (-CH(CH₃)₂) at position 4. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol. Pyrazine derivatives are widely studied for their roles in agrochemicals, pharmaceuticals, and flavor chemistry due to their structural versatility and reactivity.

Properties

IUPAC Name |

6-propan-2-yl-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(2)6-3-8-4-7(10)9-6/h3-5H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTAZUKOZSVVDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-pyrazin-2-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dichloropyrazine with isopropylamine followed by hydrolysis can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-pyrazin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 6-isopropylpyrazin-2-one, while reduction can produce 6-isopropylpyrazin-2-amine .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research has indicated its potential use in developing new therapeutic agents for treating infectious diseases.

Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Isopropyl-pyrazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

2-Isopropyl-6-methoxypyrazine

- Molecular Formula : C₈H₁₂N₂O

- Molecular Weight : 152.20 g/mol

- Key Differences : The methoxy (-OCH₃) group at position 2 replaces the hydroxyl group, reducing hydrogen-bonding capacity but increasing lipophilicity. This compound is often used in flavor chemistry due to its volatility and aroma profile .

6-(2-Hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

- Molecular Formula : C₁₁H₁₄N₄O₂

- Molecular Weight : 246.26 g/mol

- Key Differences: A pyrazolo-pyrimidinone core replaces the pyrazine ring, with a hydroxyethyl (-CH₂CH₂OH) substituent.

Substitution Patterns in Pharmaceutical Derivatives

Patented compounds such as 1-[(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-2-methyl-propan-2-ol highlight the role of fused heterocycles (e.g., triazolo-pyrazines) in modulating biological activity. These structures prioritize target selectivity over simpler pyrazines like this compound, which lacks such complexity .

Data Tables: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound | C₇H₁₀N₂O | 138.17 | -OH, -CH(CH₃)₂ | Agrochemical intermediates, drug precursors |

| 2-Isopropyl-6-methoxypyrazine | C₈H₁₂N₂O | 152.20 | -OCH₃, -CH(CH₃)₂ | Flavorants, fragrances |

| 6-(2-Hydroxyethyl)-pyrazolo-pyrimidinone | C₁₁H₁₄N₄O₂ | 246.26 | -CH₂CH₂OH, fused pyrazolo-pyrimidinone | Anticancer agents, kinase inhibitors |

Research Findings and Implications

Hydroxyl vs. Methoxy Substituents :

- The hydroxyl group in this compound enhances aqueous solubility (logP ~1.2) compared to its methoxy analog (logP ~2.5), making it more suitable for hydrophilic applications .

- Methoxy derivatives, however, exhibit superior thermal stability, with decomposition temperatures exceeding 200°C, ideal for industrial processes .

Biological Activity: Hydroxyethyl-substituted pyrazolo-pyrimidinones show IC₅₀ values <1 µM in kinase inhibition assays, outperforming simpler pyrazines like this compound, which lack fused heterocyclic systems .

Synthetic Accessibility :

- This compound is synthesized via nucleophilic substitution or catalytic coupling, whereas methoxy analogs require protective-group strategies to avoid hydroxylation side reactions .

Biological Activity

6-Isopropyl-pyrazin-2-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazine ring with an isopropyl group and a hydroxyl group at the 2-position. The unique substitution pattern contributes to its lipophilicity and biological activity, making it a candidate for various applications in pharmacology and biochemistry.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. The hydroxyl group in this compound is believed to play a crucial role in scavenging free radicals, thus protecting cellular components from oxidative damage. In vitro assays demonstrated significant radical scavenging activity, comparable to established antioxidants.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. One notable study reported that the compound induced apoptosis in MCF-7 breast cancer cells, with an IC50 value indicating effective growth inhibition at low concentrations. The mechanism was linked to disruption of tubulin polymerization, thereby affecting microtubule dynamics essential for cell division .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding: The hydroxyl group forms hydrogen bonds with biological macromolecules, influencing their conformation and function.

- Enzyme Interaction: The pyrazine ring may interact with enzyme active sites, modulating their activity and leading to various biochemical effects.

- Cellular Uptake: Its lipophilic nature facilitates cellular membrane permeability, enhancing bioavailability within target cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a controlled study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations. Results indicated:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.